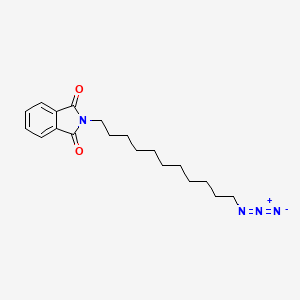

1-Phthalimido-11-azido-undecane

Description

Propriétés

IUPAC Name |

2-(11-azidoundecyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c20-22-21-14-10-6-4-2-1-3-5-7-11-15-23-18(24)16-12-8-9-13-17(16)19(23)25/h8-9,12-13H,1-7,10-11,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRXXVUCBNCHHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-phthalimido-11-azido-undecane typically involves a multi-step process. One common method starts with the preparation of 1-bromo-11-azido-undecane, which is then converted to 1-phthalimido-11-azido-undecane. The first intermediate, 1-bromo-11-azido-undecane, is purified by column chromatography on silica gel using n-pentane as the eluent. The second intermediate, 1-phthalimido-11-azido-undecane, is purified using dichloromethane as the eluent and is recovered as a white solid .

Analyse Des Réactions Chimiques

1-Phthalimido-11-azido-undecane undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines.

Reduction Reactions: The azido group can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.

Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the presence of alkynes, forming triazoles under copper-catalyzed conditions.

Common reagents used in these reactions include sodium azide, hydrogen gas, and copper catalysts. The major products formed from these reactions are typically amines and triazoles.

Applications De Recherche Scientifique

1-Phthalimido-11-azido-undecane has several applications in scientific research:

Synthetic Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of sequence-controlled synthetic polymers.

Materials Science: The compound’s reactivity makes it useful in the design of new materials with specific properties, such as polymers with encoded information.

Biological Research: The azido group allows for bioorthogonal labeling, enabling the study of biological processes without interfering with native biochemical pathways.

Mécanisme D'action

The mechanism of action of 1-phthalimido-11-azido-undecane primarily involves the reactivity of the azido group. In click chemistry, the azido group reacts with alkynes to form triazoles, a reaction that is highly specific and efficient. This reaction is often catalyzed by copper, which facilitates the formation of the triazole ring. The phthalimide group serves as a protecting group for amines, preventing unwanted side reactions during synthesis .

Comparaison Avec Des Composés Similaires

1-Phthalimido-11-azido-undecane can be compared to other compounds with similar functional groups:

Phthalimide: Like 1-phthalimido-11-azido-undecane, phthalimide is used as a protecting group for amines.

1-Azido-undecane: This compound contains only the azido group and lacks the phthalimide group, making it less versatile in synthetic applications.

Phthalimido-alkyl Compounds: These compounds contain the phthalimide group but vary in the length and functionalization of the alkyl chain, affecting their reactivity and applications.

The uniqueness of 1-phthalimido-11-azido-undecane lies in the combination of the phthalimide and azido groups, providing a versatile tool for synthetic and materials chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Phthalimido-11-azido-undecane with high purity, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of undecane derivatives. Key steps include phthalimide protection of the amine group and azide introduction via nucleophilic substitution. Optimization should focus on solvent polarity (e.g., DMF for azide displacement), temperature control (40–60°C to avoid azide decomposition), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Reaction progress should be monitored using TLC (Rf ~0.3–0.5) and confirmed via FT-IR (azide peak at ~2100 cm⁻¹) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 1-Phthalimido-11-azido-undecane, and how should conflicting data be addressed?

- Methodological Answer : Use / NMR to confirm phthalimide aromatic protons (δ 7.8–7.9 ppm) and alkyl chain integration. Azide functionality should be verified via IR (2100–2150 cm⁻¹) and HRMS (exact mass for C₁₉H₂₅N₅O₂). Discrepancies in NMR splitting patterns may arise from rotational restrictions; variable-temperature NMR or computational modeling (DFT) can resolve ambiguities. Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) to assess purity >95% .

Q. What safety protocols are essential when handling 1-Phthalimido-11-azido-undecane in laboratory settings?

- Methodological Answer : Due to the azide group’s explosivity, work under inert atmospheres (N₂/Ar) and avoid mechanical shock or excessive heat. Use explosion-proof equipment and personal protective gear (nitrile gloves, face shield). Storage should be in a cool (<10°C), dark environment with desiccants. Spills must be neutralized with dilute sodium hypochlorite before disposal .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, MD simulations) be integrated with experimental data to predict the reactivity of 1-Phthalimido-11-azido-undecane in click chemistry applications?

- Methodological Answer : Perform DFT calculations to model transition states for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Compare computed activation energies with experimental kinetics (e.g., via stopped-flow spectroscopy). Solvent effects can be simulated using COSMO-RS. Validate predictions by synthesizing triazole derivatives and analyzing regioselectivity via NMR .

Q. What experimental design principles should guide investigations into contradictory reactivity data reported for 1-Phthalimido-11-azido-undecane across studies?

- Methodological Answer : Employ factorial design to isolate variables (e.g., solvent, catalyst loading, temperature). Replicate conflicting studies under standardized conditions, using controls like benzyl azide for benchmarking. Statistically analyze outliers via ANOVA and assess systematic errors (e.g., azide purity via iodometric titration). Cross-reference with theoretical frameworks (e.g., Curtin-Hammett principle) to explain discrepancies .

Q. How can the stability of 1-Phthalimido-11-azido-undecane be systematically evaluated under long-term storage or catalytic conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor azide decomposition via IR and gas evolution (N₂ detection via GC-TCD). For catalytic stability, use in situ Raman spectroscopy to track intermediate formation. Compare degradation pathways with Arrhenius modeling to predict shelf-life .

Q. What strategies are effective for incorporating 1-Phthalimido-11-azido-undecane into multi-step syntheses (e.g., polymer functionalization or bioconjugation)?

- Methodological Answer : For polymer applications, employ controlled radical polymerization (RAFT or ATRP) with azide-terminated initiators. In bioconjugation, optimize pH (7.4–8.5) and Cu(I) stabilizers (TBTA ligand) to minimize protein denaturation. Post-reaction, purify via size-exclusion chromatography and validate conjugation efficiency via MALDI-TOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.